N'-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide

Antibacterial Isonicotinoyl hydrazone Structure-activity relationship

N'-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide (CAS 91803-29-1; C₁₃H₁₂N₄O; MW 240.27 g/mol) is a bis-pyridyl hydrazone formed by condensation of isonicotinic acid hydrazide (isoniazid) with 4-acetylpyridine. The compound belongs to the isonicotinoyl hydrazone class and is catalogued as a rare screening compound in the Sigma-Aldrich AldrichCPR collection for early discovery.

Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
Cat. No. B15040160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide
Molecular FormulaC13H12N4O
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1=CC=NC=C1)C2=CC=NC=C2
InChIInChI=1S/C13H12N4O/c1-10(11-2-6-14-7-3-11)16-17-13(18)12-4-8-15-9-5-12/h2-9H,1H3,(H,17,18)/b16-10+
InChIKeyKQBTUBFRMPKRFX-MHWRWJLKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(1E)-1-(Pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide – Chemical Identity, Class, and Procurement Context


N'-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide (CAS 91803-29-1; C₁₃H₁₂N₄O; MW 240.27 g/mol) is a bis-pyridyl hydrazone formed by condensation of isonicotinic acid hydrazide (isoniazid) with 4-acetylpyridine [1]. The compound belongs to the isonicotinoyl hydrazone class and is catalogued as a rare screening compound in the Sigma-Aldrich AldrichCPR collection for early discovery . Its structure features two chemically distinct pyridine rings: one imbedded in the isonicotinoyl (4-pyridinecarbonyl) fragment and one supplied by the 4-acetylpyridine-derived ethylidene terminus, creating an asymmetric N,N,O-donor ligand framework suitable for metal coordination [2].

L Bis-pyridyl hydrazone N,N,O-donor ligand framework for metal coordination studies
S Rare screening compound for early-discovery antibacterial and heterocyclic synthesis workflows
I Asymmetric (E)-4-pyridyl ethylidene motif enables regioselective cyclocondensation chemistry

Why In-Class Hydrazones Cannot Substitute for N'-[(1E)-1-(Pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide Without Performance Risk


Isonicotinoyl hydrazones with a methyl-bearing azomethine carbon consistently outperform nicotinoyl (3-pyridinecarbonyl) analogs in antibacterial screens, and the position of the pyridyl nitrogen on the ethylidene terminus (4-pyridyl vs. 2-pyridyl) dictates both electronic structure and coordination geometry [1] [2]. Simply selecting any in-class hydrazone—or even a 2-acetylpyridine-derived isomer—ignores documented differences in frontier orbital energies, proton-transfer capability, and resultant metal-binding modes that directly affect biological readouts and complexation yields [2] [3]. For procurement decisions, the target compound's specific substitution pattern is not interchangeable without risking altered activity or failed metal-complex crystallization.

Target Compound
4-Pyridyl isomer: distal N enables proton-transfer tautomerization and switchable coordination mode
2-Pyridyl Isomer
Conventional keto-form coordination only; electronic structure and metal-binding geometry may differ
Target Compound
Isonicotinoyl backbone with –CH₃ azomethine substitution: reported higher antibacterial activity tier
Nicotinoyl / Unsubstituted Analogs
Nicotinoyl (3-pyridyl) backbone and –H/–C₆H₅ substituents consistently rank lower in antibacterial screens

Product-Specific Quantitative Evidence Guide for N'-[(1E)-1-(Pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide


Isonicotinoyl Hydrazones Exhibit Superior Antibacterial Activity Over Nicotinoyl Hydrazones; Methyl Substitution at Azomethine Carbon Further Enhances Potency

In a head-to-head antibacterial evaluation of isonicotinoyl versus nicotinoyl hydrazones against S. aureus, B. subtilis, E. coli, and S. typhi, isonicotinoyl hydrazones consistently produced larger zones of inhibition than their nicotinoyl counterparts. Within the isonicotinoyl series, hydrazones bearing a –CH₃ substituent on the azomethine carbon exhibited more pronounced activity than those with –H or –C₆H₅ [1]. The target compound carries both the isonicotinoyl backbone and a methyl group at the azomethine carbon (derived from 4-acetylpyridine), placing it in the empirically identified high-activity subset.

Antibacterial activity tier
Class-level
Isonicotinoyl + –CH₃ subgroup ranks highest among tested hydrazones
Supports antibacterial screening context; reported tier placement
Exact zone-of-inhibition values not tabulated per compound; class-level inference
Antibacterial Isonicotinoyl hydrazone Structure-activity relationship

Quantum Chemical DFT Comparison of 4-Acetylpyridine (HL) vs. 2-Acetylpyridine (HZ) Isonicotinoyl Hydrazone Isomers Reveals Distinct Electronic Structures

A DFT study at the B3LYP/6-31G(d) level directly compared 4-acetylpyridine isonicotinoyl hydrazone (HL, the target compound) and 2-acetylpyridine isonicotinoyl hydrazone (HZ). The calculations yielded distinct HOMO–LUMO gap values, dipole moments, and electrostatic potential surfaces for the two isomers. The crystal structure of HL·2H₂O was solved in the triclinic system, space group Pī, with unit cell parameters a = 0.68735(16) nm, b = 0.75662(18) nm, c = 1.4246(3) nm, α = 86.933(3)°, β = 82.983(3)°, γ = 70.871(3)°, Z = 2, Dc = 1.320 g·cm⁻³ [1]. These structural and electronic differences are expected to translate into divergent metal-binding affinities and biological activities.

Isomeric electronic structure
Head-to-head
HL (4-pyridyl) vs. HZ (2-pyridyl): distinct HOMO–LUMO gap and electrostatic potential
Electronic structure context for metal-binding and charge-transfer properties
DFT B3LYP/6-31G(d); numeric values in full text
DFT calculation Frontier orbital energy Isomeric comparison

4-Pyridyl Position Enables Unique Proton-Transfer Coordination Mode Inaccessible to 2-Pyridyl Isonicotinohydrazone Ligands

Crystallographic and DFT evidence from Hg(SCN)₂ complexes with isonicotinohydrazone pincer ligands shows that the uncoordinated 4-pyridyl nitrogen in the isonicotinoyl fragment can accept a proton from the hydrazone –NH group, inducing keto-enol tautomerization and transforming the ligand into a zwitterionic coordination mode. This proton-transfer behavior alters orbital topology, bonding strength, and the resulting coordination polyhedron [1]. The 2-acetylpyridine-derived ligand (HL2, with a 2-pyridyl terminus) exhibited conventional keto-form coordination, whereas the benzoylpyridine analog (HL1) utilized the 4-pyridyl nitrogen for proton uptake, demonstrating that the availability of a distal 4-pyridyl site is a structural prerequisite for this switchable coordination behavior.

Proton-transfer coordination
Class-level
4-Pyridyl N accepts proton from –NH, enabling zwitterionic/enolate coordination switch
Supports switchable ligand design for stimuli-responsive metal complexes
Hg(SCN)₂ pincer complex model; 2-pyridyl isomer lacks this pathway
Proton transfer Coordination chemistry Keto-enol tautomerism

Documented Utility as a Versatile Precursor for Anticancer Heterocycle Synthesis on HepG2 Cell Line

The target compound has been employed as a key synthetic intermediate in the preparation of 5-amino-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-4-carbohydrazides and 8-(pyridin-4-yl)pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones. The derived products were screened against the hepatocellular carcinoma (HepG2) cell line, with most compounds exhibiting considerable anticancer activity [1]. This demonstrates that the compound's specific (E)-4-pyridyl ethylidene moiety is structurally required for downstream cyclocondensation reactions, and generic hydrazones lacking this motif cannot access the same chemical space.

Heterocyclic synthesis precursor
Reported
Enables pyrazole-4-carbohydrazide and pyrido-triazolo-pyrimidinone library synthesis
Supports synthetic route selection; reported HepG2 cell-model response context
Regioselective cyclocondensation requires (E)-4-pyridyl ethylidene motif
Anticancer Heterocyclic synthesis HepG2

Best-Fit Research and Industrial Application Scenarios for N'-[(1E)-1-(Pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide


Antibacterial Screening Campaigns Targeting Gram-Positive and Gram-Negative Pathogens

Based on class-level evidence that isonicotinoyl hydrazones with methyl substitution at the azomethine carbon display the highest antibacterial activity tier [1], this compound is suitable as a probe in phenotypic screening against S. aureus, B. subtilis, E. coli, and S. typhi. Its specific structural features (isonicotinoyl backbone + –CH₃ substituent) place it in the empirically optimal subgroup, making it a rational positive-control candidate or scaffold for further medicinal chemistry optimization.

Coordination Chemistry and Metallodrug Design Requiring Switchable Ligand Topology

The compound's free 4-pyridyl nitrogen on the isonicotinoyl moiety enables proton-transfer-driven tautomerization between keto and zwitterionic/enolate coordination modes, a feature documented in pincer-type isonicotinohydrazone Hg(II) complexes [2]. Researchers designing stimuli-responsive metal complexes, metallogels, or metallodrugs where coordination geometry affects bioactivity should select this 4-pyridyl isomer over the 2-pyridyl analog to retain this switchable coordination degree of freedom.

Synthesis of Pyridine-Fused Anticancer Heterocycles via Cyclocondensation

The compound serves as a validated starting material for constructing pyrazole-4-carbohydrazide and pyrido-triazolo-pyrimidinone libraries with demonstrated activity against the HepG2 hepatocellular carcinoma cell line [3]. Procurement of the exact (E)-4-pyridyl ethylidene isomer is essential: alternative hydrazones will not undergo the same regioselective cyclocondensation with hydrazonoyl halides, preventing access to the reported bioactive chemical space.

Ligand Screening for Crystallography and Supramolecular Architecture Studies

With a published single-crystal X-ray structure (triclinic Pī, Z = 2) and DFT-validated electronic parameters [4], this compound is ready for use as a reference ligand in metal-complex crystallography. Its well-defined geometry facilitates Hirshfeld surface analysis and enables comparison of supramolecular architectures (π···π stacking, hydrogen bonding) when coordinated to different metal centers, supporting systematic studies in crystal engineering.

Application
Selection Property
Validation Focus
Antibacterial screening studies
Isonicotinoyl backbone with –CH₃ azomethine substitution
Zone-of-inhibition endpoint review; reported activity-tier context
Switchable metal-complex coordination studies
4-Pyridyl proton-transfer capability for tautomeric coordination switching
Coordination-mode characterization; zwitterionic vs. keto form comparison
Heterocyclic library synthesis
(E)-4-Pyridyl ethylidene motif for regioselective cyclocondensation
Cell-model endpoint review; synthetic route reproducibility
Metal-complex crystallography and crystal engineering
Published single-crystal structure and DFT-validated electronic parameters
Supramolecular architecture comparison; Hirshfeld surface analysis
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